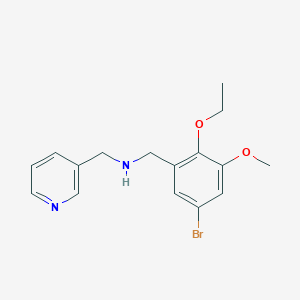
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine, also known as BAEPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BAEPM is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a promising therapeutic target for several neurological disorders.
作用机制
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine acts as a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. By blocking the activity of α7 nAChRs, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine can modulate several physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been shown to have several biochemical and physiological effects in animal models. For example, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine can improve cognitive function in Alzheimer's disease models and reduce pain perception in animal models of chronic pain. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has also been shown to reduce inflammation in animal models of sepsis and acute lung injury.
实验室实验的优点和局限性
One advantage of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine in lab experiments is its selectivity for the α7 nAChR, which allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine is its relatively low potency compared to other α7 nAChR antagonists, which may require higher concentrations of the compound in experiments.
未来方向
There are several potential future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine and α7 nAChRs. For example, researchers could investigate the role of α7 nAChRs in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, researchers could explore the use of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine as a potential therapeutic agent for these disorders. Finally, researchers could investigate the development of more potent and selective α7 nAChR antagonists, which could have significant clinical implications.
合成方法
The synthesis of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine involves a multi-step process starting with the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate compound. This intermediate is then reacted with an amine to yield the final product, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine.
科学研究应用
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been used in several scientific studies to investigate the role of α7 nAChRs in various neurological disorders. For example, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been used to study the effect of α7 nAChRs on cognitive function in Alzheimer's disease and schizophrenia. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has also been used to investigate the role of α7 nAChRs in pain perception and addiction.
属性
产品名称 |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine |
|---|---|
分子式 |
C16H19BrN2O2 |
分子量 |
351.24 g/mol |
IUPAC 名称 |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C16H19BrN2O2/c1-3-21-16-13(7-14(17)8-15(16)20-2)11-19-10-12-5-4-6-18-9-12/h4-9,19H,3,10-11H2,1-2H3 |
InChI 键 |
BSAKZLIIVUUQSZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CN=CC=C2)Br)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)


![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)


![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)
